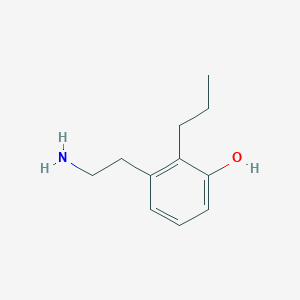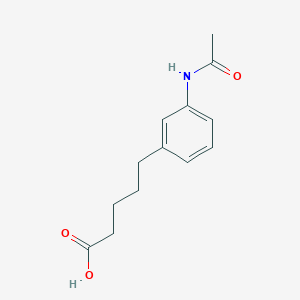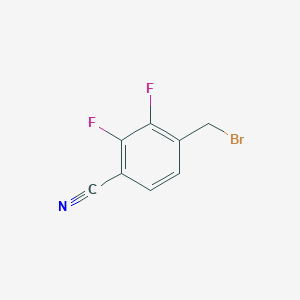
4-(Bromomethyl)-2,3-difluorobenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-2,3-difluorobenzonitrile is an organic compound that features a benzene ring substituted with bromomethyl, difluoro, and nitrile groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Bromomethyl)-2,3-difluorobenzonitrile involves the bromination of 2,3-difluorobenzonitrile using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction typically proceeds in solvents like acetone or dichloromethane.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using continuous flow reactors where the reactants are mixed and reacted under controlled temperature and illumination . This method ensures consistent product quality and higher yields.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-2,3-difluorobenzonitrile undergoes various types of reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed coupling reactions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Cross-Coupling Reactions: Biaryl compounds.
Oxidation and Reduction: Benzylamines or benzoic acids.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-2,3-difluorobenzonitrile is utilized in various scientific research applications:
Organic Synthesis: As a building block for more complex molecules.
Pharmaceutical Research: Potential intermediate in the synthesis of bioactive compounds.
Material Science: Used in the development of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action for 4-(Bromomethyl)-2,3-difluorobenzonitrile depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In cross-coupling reactions, the compound forms a complex with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromofluorobenzene: Similar in structure but lacks the nitrile group.
4-(Bromomethyl)benzoic acid: Contains a carboxylic acid group instead of a nitrile.
4-(Bromomethyl)benzyl alcohol: Contains a hydroxyl group instead of a nitrile.
Uniqueness
4-(Bromomethyl)-2,3-difluorobenzonitrile is unique due to the presence of both difluoro and nitrile groups, which provide distinct reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
510772-87-9 |
|---|---|
Fórmula molecular |
C8H4BrF2N |
Peso molecular |
232.02 g/mol |
Nombre IUPAC |
4-(bromomethyl)-2,3-difluorobenzonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-2-6(4-12)8(11)7(5)10/h1-2H,3H2 |
Clave InChI |
WCRCRGGHKVPEBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CBr)F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


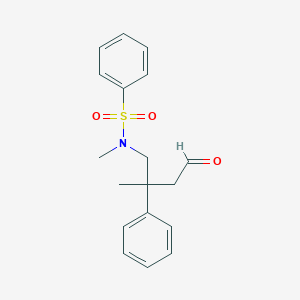

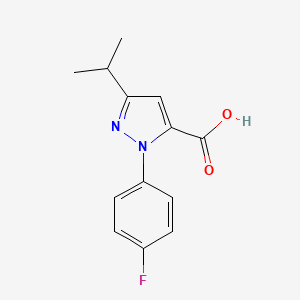

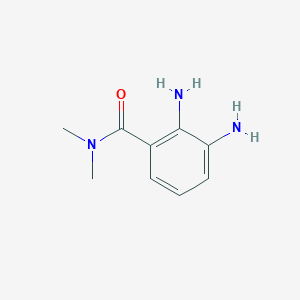
![4-[5-(diethylamino)-1H-pyrazol-4-yl]-N-(4-methylpyrimidin-2-yl)-1,3-thiazol-2-amine](/img/structure/B13877282.png)

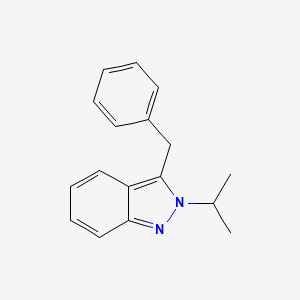
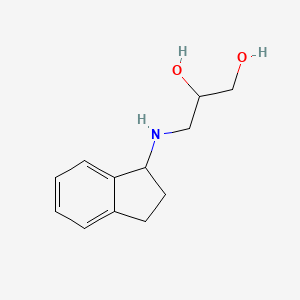
![N-phenyl-1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B13877298.png)
![2-Chloro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13877302.png)
